Ácido 1H-indol-1-acético, éster 7-amino-1,1-dimetiletílico

Descripción general

Descripción

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el que nos ocupa, se han estudiado por sus propiedades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del grupo amino en la posición 7 del anillo del indol podría potencialmente mejorar la interacción del compuesto con las proteínas virales, lo que aumentaría su eficacia antiviral.

Aplicaciones antiinflamatorias

El núcleo del indol es una característica común en muchos agentes antiinflamatorios. La similitud estructural de "Ácido 1H-indol-1-acético, éster 7-amino-1,1-dimetiletílico" con otros indoles bioactivos sugiere una utilidad potencial para reducir la inflamación mediante la modulación de las vías bioquímicas involucradas en las respuestas inflamatorias .

Investigación anticancerígena

Los compuestos del indol se han investigado ampliamente por sus actividades anticancerígenas. La estructura específica de "Tert-butil 2-(7-aminoindol-1-il)acetato" puede interactuar con los receptores o enzimas de las células cancerosas, lo que lleva a la inhibición de la proliferación celular o la inducción de la apoptosis en las células cancerosas .

Propiedades antioxidantes

Se sabe que la estructura central del indol posee propiedades antioxidantes. La naturaleza rica en electrones del anillo del indol le permite actuar como un captador de radicales libres, lo cual es crucial para prevenir el daño relacionado con el estrés oxidativo a nivel celular .

Efectos antimicrobianos y antituberculosos

Los derivados del indol han mostrado ser prometedores como agentes antimicrobianos y antituberculosos. Las características estructurales de "this compound" podrían utilizarse para desarrollar nuevos tratamientos dirigidos a una variedad de patógenos bacterianos, incluidos los que causan la tuberculosis .

Potencial antidiabético

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en el manejo de la diabetes. El compuesto en cuestión podría investigarse por su potencial para modular la liberación de insulina o mejorar la sensibilidad a la insulina .

Actividad antimalárica

Los derivados del indol se han explorado por su actividad antimalárica. La estructura única de "Tert-butil 2-(7-aminoindol-1-il)acetato" podría contribuir a la interrupción del ciclo de vida de los parásitos causantes de la malaria .

Aplicaciones neuroprotectoras

Dada la similitud estructural de los derivados del indol con la triptófano y la serotonina, existe la posibilidad de que "this compound" muestre efectos neuroprotectores. Esto podría conducir a nuevos tratamientos para enfermedades neurodegenerativas o lesiones cerebrales .

Mecanismo De Acción

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the cell . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, Indole-3-acetic acid, a related compound, enters the plant cell nucleus and binds to a protein complex, resulting in ubiquitination of Aux/IAA proteins .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme amidase, which converts indole-3-acetamide into indole-3-acetic acid. This interaction is significant as it suggests a role in auxin biosynthesis, a critical plant hormone involved in growth and development . Additionally, this compound may interact with other proteins involved in signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

At the molecular level, 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can undergo degradation, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound can vary over time, with potential changes in cellular function observed with prolonged exposure.

Dosage Effects in Animal Models

The effects of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, indole derivatives have been shown to exert anti-depressive effects in animal models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity.

Metabolic Pathways

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, amidase converts indole-3-acetamide into indole-3-acetic acid, a key step in auxin biosynthesis . This interaction influences metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

1H-Indole-1-acetic acid, 7-amino-1,1-dimethylethyl ester is localized within specific subcellular compartments, which can affect its activity and function. For instance, amidase, an enzyme that interacts with this compound, is localized in the cytoplasm . This localization is essential for its role in auxin biosynthesis and other cellular processes.

Propiedades

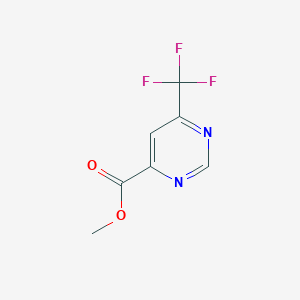

IUPAC Name |

tert-butyl 2-(7-aminoindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-12(17)9-16-8-7-10-5-4-6-11(15)13(10)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFXEDHCPJFOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)

![3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1406464.png)

![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)